molecular formula C37H59N3O2 B3182809 Octadecyl 2-(4-dipropylaminophenylazo)benzoate CAS No. 204581-67-9

Octadecyl 2-(4-dipropylaminophenylazo)benzoate

Cat. No.: B3182809
CAS No.: 204581-67-9
M. Wt: 577.9 g/mol
InChI Key: YXEYOKDHPZUPRA-UHFFFAOYSA-N
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Description

Octadecyl 2-(4-dipropylaminophenylazo)benzoate: is a neutral chromoionophore, which is a type of chemical compound used for potentiometric and optical pH measurements. It is known for its high selectivity, allowing for accurate pH measurements in both normal physiological intracellular pH and acidic physiological media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2-(4-dipropylaminophenylazo)benzoate involves the esterification of 2-(4-dipropylaminophenylazo)benzoic acid with octadecanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps may include distillation and advanced chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Octadecyl 2-(4-dipropylaminophenylazo)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octadecyl 2-(4-dipropylaminophenylazo)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecyl 2-(4-dipropylaminophenylazo)benzoate involves its ability to bind selectively to specific ions, leading to a change in its optical properties. This change can be measured potentiometrically or optically, providing information about the ion concentration or pH of the solution. The molecular targets include various ions such as hydrogen ions (H+) and metal cations, and the pathways involve ion exchange and complexation reactions .

Comparison with Similar Compounds

  • Octadecyl 2-(4-dimethylaminophenylazo)benzoate
  • Octadecyl 2-(4-diethylaminophenylazo)benzoate
  • Octadecyl 2-(4-dibutylaminophenylazo)benzoate

Uniqueness: Octadecyl 2-(4-dipropylaminophenylazo)benzoate is unique due to its high selectivity and sensitivity in pH measurements. Compared to similar compounds, it offers better performance in acidic physiological media and normal physiological intracellular pH, making it highly valuable in both research and industrial applications .

Properties

IUPAC Name

octadecyl 2-[[4-(dipropylamino)phenyl]diazenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H59N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-32-42-37(41)35-24-21-22-25-36(35)39-38-33-26-28-34(29-27-33)40(30-5-2)31-6-3/h21-22,24-29H,4-20,23,30-32H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEYOKDHPZUPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H59N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724977
Record name Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204581-67-9
Record name Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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